1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex heterocyclic compound that features multiple fused ring systems
Preparation Methods
The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves several steps, typically starting with the preparation of the individual heterocyclic components. The synthetic route may include:
Formation of 2-Methylimidazo[1,2-b]pyridazine: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sodium methoxide and molecular bromine.
Formation of 2-Methylpyrazolo[1,5-a]pyrazine: This involves the reaction of pyrazole derivatives with suitable reagents to form the fused pyrazine ring.
Coupling with Piperazine: The final step involves coupling the two heterocyclic systems with piperazine under conditions that promote the formation of the desired product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent, particularly in targeting specific cancer cell lines.
Biological Research: It is used in research to understand its biological activities, including antimicrobial and antiviral properties.
Pharmaceutical Development: The compound is explored for its potential therapeutic benefits and as a lead compound for drug development.
Chemical Biology: It is used as a probe to study molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-b]pyridazin-6-amine: This compound shares a similar imidazo[1,2-b]pyridazine core but lacks the additional pyrazolo[1,5-a]pyrazine and piperazine moieties.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system and are known for their broad range of biological activities.
Imidazo[1,2-b]pyridazine derivatives: These derivatives are studied for their anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of fused ring systems, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H20N8 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-4-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C18H20N8/c1-13-11-15-18(19-5-6-25(15)21-13)24-9-7-23(8-10-24)17-4-3-16-20-14(2)12-26(16)22-17/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
WFYPJERCZFXHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN5C=C(N=C5C=C4)C |
Origin of Product |
United States |
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